Uridine-13C9 15N2-5 triphosphate sodium salt chemical properties
Uridine-13C9 15N2-5 triphosphate sodium salt chemical properties
An In-depth Technical Guide to Uridine-13C9,15N2-5'-triphosphate, Sodium Salt
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Uridine-13C9,15N2-5'-triphosphate, sodium salt, a critical tool for advanced research in structural biology, drug development, and metabolic analysis. We will delve into its core chemical properties, synthesis, and key applications, with a focus on the causal principles behind its utility and the methodologies that ensure robust and reproducible results.
Core Physicochemical Properties and Structure
Uridine-13C9,15N2-5'-triphosphate (fully labeled UTP) is an isotopically enriched analog of the naturally occurring Uridine-5'-triphosphate. In this compound, all nine carbon atoms are substituted with the stable isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with Nitrogen-15 (¹⁵N).[1] This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic properties, which are the foundation of its primary applications, without altering its fundamental chemical reactivity in biological systems.[1][2]
The sodium salt form ensures stability and solubility in aqueous solutions, making it suitable for direct use in a variety of biochemical assays. Commercially, it is often supplied as a solution in a buffered aqueous medium (e.g., 5mM Tris HCl) to maintain a stable pH.[3]
Table 1: Key Physicochemical and Isotopic Properties
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃ | [3] |
| Molecular Weight | 539.03 g/mol (Disodium Salt) | [3] |
| Unlabeled MW | 550.09 g/mol (Trisodium Salt) | [4] |
| Mass Shift (M+) | +11 Da | [3] |
| CAS Number | 285978-18-9 | [5] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [3][6] |
| Chemical Purity | ≥95% (CP) | [3] |
| Storage Conditions | -20°C, protect from light | [3][5][6] |
| Appearance | Typically a solution | [3][6] |
Synthesis, Biosynthesis, and Quality Control
The production of uniformly labeled ribonucleoside 5'-triphosphates (NTPs) like Uridine-13C9,15N2-5'-triphosphate is a sophisticated process. While complex chemical syntheses are possible, a common and efficient method involves biosynthesis.[1][7]
This bio-fermentation approach leverages microorganisms, such as specific strains of E. coli, which are cultured in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively.[1] The cellular machinery of the organism naturally incorporates these heavy isotopes into all its biomolecules, including the NTPs. The labeled NTPs are then extracted from the cell lysate and purified to a high degree using chromatographic techniques.[1] Chemienzymatic methods, which combine chemical synthesis of precursors with enzymatic phosphorylation steps, have also been developed, offering an alternative route with high yields.[8]
Causality in Synthesis Choice : The biosynthetic route is often preferred because it ensures uniform labeling across all positions of the molecule in a highly efficient and stereospecific manner, which can be challenging to achieve through purely chemical synthesis.
Figure 1: High-level overview of the biosynthetic production of labeled NTPs.
Quality Control : Rigorous quality control is essential. The final product's identity, chemical purity, and isotopic enrichment are verified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This ensures that researchers are working with a well-defined and highly enriched compound, which is critical for the accuracy of downstream quantitative experiments.
Core Applications in Modern Research
The unique properties of Uridine-13C9,15N2-5'-triphosphate make it an indispensable tool in two major analytical domains: NMR spectroscopy and mass spectrometry.
Structural and Dynamic Characterization of RNA by NMR Spectroscopy
The Challenge : Studying the structure and dynamics of large biomolecules like Ribonucleic Acid (RNA) with NMR is inherently difficult. The large number of atoms results in severe spectral overlap in standard ¹H NMR spectra, making it impossible to assign signals and derive structural restraints.
The Solution : Isotopic labeling with ¹³C and ¹⁵N is the cornerstone of modern biomolecular NMR.[1] By incorporating Uridine-13C9,15N2-5'-triphosphate into an RNA molecule, researchers can leverage the distinct NMR properties of these nuclei. This enables a suite of multi-dimensional heteronuclear NMR experiments (e.g., HSQC, HNCO) that correlate the proton signals with their attached ¹³C and ¹⁵N nuclei, resolving the spectral overlap and allowing for resonance assignment.[1]
Expert Insight : The true power of full labeling lies in its ability to probe molecular dynamics. Techniques such as NMR relaxation dispersion can be used to study the transient, excited conformational states of RNA that are often critical for its function (e.g., binding to other molecules).[1] The presence of ¹³C and ¹⁵N reporters throughout the uridine residues provides a rich dataset for characterizing these motions on a microsecond to millisecond timescale.[1]
Metabolic Flux Analysis and Quantitative Proteomics using Mass Spectrometry
The Challenge : Understanding the flow of metabolites through a biochemical pathway (metabolic flux) or accurately quantifying molecules in a complex biological sample requires a method to distinguish between pre-existing molecules and newly synthesized ones, or to provide a reliable internal standard.
The Solution : Labeled compounds serve as ideal tracers.[2] When Uridine-13C9,15N2-5'-triphosphate is introduced into a cell culture, it is incorporated into newly synthesized RNA.[1] By using mass spectrometry to measure the ratio of labeled to unlabeled RNA over time, researchers can precisely quantify the rates of RNA biosynthesis and degradation.[1]
As an Internal Standard : In quantitative MS-based assays (e.g., LC-MS), a known amount of the heavy, labeled compound is spiked into a sample.[2] Because the labeled standard is chemically identical to the unlabeled analyte of interest, it co-elutes and co-ionizes, but is detected as a separate ion due to its higher mass. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.[2]
Experimental Protocol: Uniform Isotopic Labeling of RNA via In Vitro Transcription
This protocol describes a standard method for producing an RNA molecule with all its uridine residues uniformly labeled with ¹³C and ¹⁵N. This is the most common application for this reagent.[1]
Principle : In vitro transcription is an enzymatic synthesis process that uses a DNA template and a bacteriophage RNA polymerase (e.g., T7 RNA polymerase) to synthesize a specific RNA sequence.[1] By providing Uridine-13C9,15N2-5'-triphosphate as the sole source of UTP in the reaction, all uridine positions in the resulting RNA transcript will be isotopically labeled.[1]
Materials :
-
Linearized DNA template containing the T7 promoter and the sequence of interest.
-
T7 RNA Polymerase.
-
Uridine-13C9,15N2-5'-triphosphate, sodium salt (e.g., 100 mM solution).
-
Unlabeled ATP, GTP, CTP (high purity).
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT).
-
RNase Inhibitor.
-
Nuclease-free water.
Step-by-Step Methodology :
-
Reaction Assembly : In a sterile, nuclease-free microcentrifuge tube on ice, combine the following in order: nuclease-free water, transcription buffer, DTT, unlabeled ATP, GTP, and CTP to their final concentrations.
-
Add Labeled UTP : Add the Uridine-13C9,15N2-5'-triphosphate solution to the reaction mix. Ensure it is the only source of UTP.
-
Add Template & Enzyme : Add the DNA template and RNase inhibitor. Mix gently by pipetting. The final component to be added is the T7 RNA Polymerase.
-
Incubation : Incubate the reaction at 37°C for 2-4 hours, or as optimized for the specific template and polymerase.
-
Template Removal : After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for a further 15-30 minutes at 37°C.
-
RNA Purification : Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial column-based RNA purification kit.
-
Quality Control : Assess the integrity and quantity of the labeled RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry. Confirm isotopic incorporation via mass spectrometry.
Figure 2: Standard workflow for in vitro transcription using labeled UTP.
Handling, Storage, and Stability
Storage : For long-term stability, Uridine-13C9,15N2-5'-triphosphate sodium salt, particularly in solution, must be stored at -20°C.[3] Some suppliers may recommend storage at -80°C for maximum longevity. It is crucial to protect the compound from light to prevent photodegradation.[5][6]
Handling :
-
Aliquoting : To avoid repeated freeze-thaw cycles that can lead to triphosphate chain hydrolysis, it is best practice to aliquot the solution into smaller, single-use volumes upon first use.
-
Contamination : Use nuclease-free tips and tubes to prevent enzymatic degradation of the NTP.
-
Stability : The material is generally stable under standard ambient conditions for short periods, such as during shipping or experiment setup.[5][9] However, prolonged exposure to higher temperatures, extreme pH, or nucleases will lead to degradation.
Conclusion
Uridine-13C9,15N2-5'-triphosphate, sodium salt, is more than just a reagent; it is an enabling technology. Its utility in resolving spectral complexity in NMR and providing definitive quantitative power in mass spectrometry has made it a cornerstone of modern molecular and cellular biology. By allowing researchers to precisely track, quantify, and characterize RNA and its metabolic pathways, this isotopically labeled compound provides unparalleled insights into the fundamental processes of life. Proper understanding of its properties and adherence to validated protocols are key to unlocking its full scientific potential.
References
- Benchchem. (n.d.). Uridine-13C9, 15N2-5 triphosphate sodi U.
- MedchemExpress. (n.d.). Uridine triphosphate- 13 C 9 , 15 N 2 sodium (Synonyms: UTP - 13C9, 15N2 sodium).
- ChemicalBook. (n.d.). Uridine-5'-triphosphoric acid trisodium salt(19817-92-6) 1H NMR spectrum.
- ChemScene. (n.d.). 285978-18-9 | Uridine triphosphate-13C9,15N2 sodium.
- Cambridge Isotope Laboratories, Inc. (n.d.). Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) CP 90% (in solution).
- Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP).
- PubChem, National Institutes of Health. (n.d.). UTP, Trisodium Salt.
- Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution safety information.
- PubMed. (n.d.). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C].
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Uridine-5'-monophosphoric acid disodium salt.
- PubMed. (2003, June 21). The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR.
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